molecular formula C13H9BrClN3O B13874920 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

Cat. No.: B13874920
M. Wt: 338.59 g/mol
InChI Key: SKUQUEPJPAYJOQ-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine and chlorine atom on the pyrimidine ring, as well as a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile typically involves the reaction of 5-bromo-2-chloropyrimidine with 3,5-dimethylbenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrimidine ring is activated by the base, allowing the nucleophilic attack by the benzonitrile group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the bromine and chlorine atoms enhances its binding affinity to the target molecules, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
  • 4-((5-Bromo-2-chloropyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Uniqueness

4-(5-Bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C13H9BrClN3O

Molecular Weight

338.59 g/mol

IUPAC Name

4-(5-bromo-2-chloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C13H9BrClN3O/c1-7-3-9(5-16)4-8(2)11(7)19-12-10(14)6-17-13(15)18-12/h3-4,6H,1-2H3

InChI Key

SKUQUEPJPAYJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2Br)Cl)C)C#N

Origin of Product

United States

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